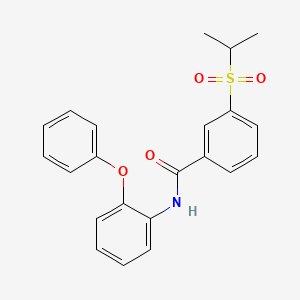
N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide, commonly known as PPSB, is an organic compound belonging to the class of anilides. It is a white crystalline solid that is soluble in polar solvents such as water and alcohols. PPSB is used as a reagent in organic synthesis and is widely used in the pharmaceutical industry, as a precursor for the synthesis of various drugs.
Wissenschaftliche Forschungsanwendungen
PPSB has been used in a wide range of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of drugs, and the synthesis of diagnostic and imaging agents. It has also been used in the synthesis of chiral compounds, which are important in the drug discovery process.
Wirkmechanismus
PPSB is an anilide, which is a type of organic compound that contains a nitrogen atom bonded to a carbon atom. Anilides are known to react with a variety of organic compounds in a nucleophilic substitution reaction. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon atom of the organic compound, resulting in the formation of a new bond.
Biochemical and Physiological Effects
PPSB has been used in the synthesis of drugs, and as such, it has been studied for its potential biochemical and physiological effects. Studies have shown that PPSB can act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
PPSB is a versatile reagent that is widely used in organic synthesis. It has several advantages for use in laboratory experiments, including its low cost, its low toxicity, and its high reactivity. However, it also has some limitations, such as its tendency to form byproducts, which can make it difficult to control the reaction conditions.
Zukünftige Richtungen
The potential applications of PPSB are still being explored. Some possible future directions include the development of new synthetic methods for the synthesis of heterocyclic compounds and drugs, the synthesis of new diagnostic and imaging agents, and the development of new chiral compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of PPSB, as well as its potential toxicity.
Synthesemethoden
PPSB can be synthesized through a two-step process. The first step involves the reaction of aniline and propane-2-sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form an anilide. The second step involves the reaction of the anilide with 2-phenoxybenzoyl chloride to form PPSB.
Eigenschaften
IUPAC Name |
N-(2-phenoxyphenyl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-16(2)28(25,26)19-12-8-9-17(15-19)22(24)23-20-13-6-7-14-21(20)27-18-10-4-3-5-11-18/h3-16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMHPGNYPNJEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylsulfonyl)-N-(2-phenoxyphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide](/img/structure/B6485005.png)
![4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485009.png)
![3-methoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485012.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide](/img/structure/B6485025.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6485031.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)